![molecular formula C9H12FN B1287233 (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine CAS No. 820209-02-7](/img/structure/B1287233.png)

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

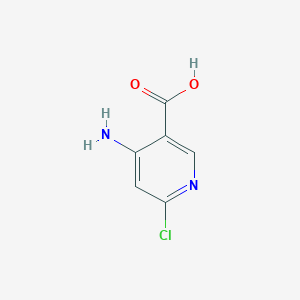

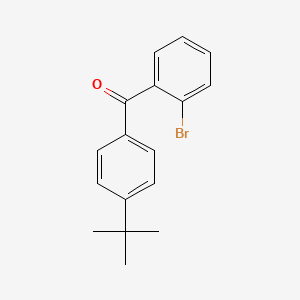

“(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine” is a chemical compound with the molecular formula C8H11FN . It is a derivative of amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C8H11FN . It consists of a fluorophenyl group attached to an ethylmethylamine group. The exact structure would require more specific information or computational chemistry methods to determine .Chemical Reactions Analysis

Amines, such as “this compound”, are known to act as weak bases due to the lone pair of electrons on the nitrogen atom . They can accept a proton from water to form substituted ammonium ions .Aplicaciones Científicas De Investigación

Pharmacokinetic Enhancements

The improvement of oral bioavailability and beneficial effects of compounds like Resveratrol (RSV) has been a significant focus. Various methodological approaches, including nanoencapsulation and the synthesis of derivatives with different substituents, have been developed to enhance RSV's pharmacokinetic characteristics. This research highlights the potential for similar strategies to be applied to enhance the bioavailability of related phenylethylamine derivatives (Chimento, De Amicis, Sirianni, Sinicropi, Puoci, Casaburi, Saturnino, & Pezzi, 2019).

Neurochemical and Neurotoxicity Studies

Investigations into the neurochemistry and neurotoxicity of MDMA and its derivatives, including studies on its effects, tolerance, and potential therapeutic uses, provide a framework for understanding the neurological impact of related compounds. These studies suggest the importance of examining the neurochemical pathways and potential therapeutic or adverse effects of phenylethylamines (McKenna & Peroutka, 1990).

Bioavailability and Delivery Systems

The development of new delivery systems to improve the bioavailability of compounds like RSV, through various formulations, presents a significant area of research. These advancements indicate the potential for similar strategies to be employed for enhancing the delivery and effectiveness of related phenylethylamine derivatives (Santos, Veiga, & Ribeiro, 2011).

Analytical and Biomedical Applications

Raman Spectroscopy and its modifications have been applied extensively in biological and medical research, including the study of biomolecules like carotenoids and lipids. This highlights the potential for utilizing such analytical techniques in the investigation of phenylethylamines and their derivatives for various biomedical applications (Allakhverdiev, Khabatova, Kossalbayev, Zadneprovskaya, Rodnenkov, Martynyuk, Maksimov, Alwasel, Tomo, & Allakhverdiev, 2022).

Mecanismo De Acción

Target of Action

Similar compounds in the amphetamine family often target monoamine transporters, particularly those for dopamine and norepinephrine .

Mode of Action

It is known that similar compounds act as monoamine releasers, with a higher selectivity for dopamine and norepinephrine release over serotonin . This suggests that (RS)-N-[1-(3-fluorophenyl)ethyl]methylamine may interact with its targets in a similar manner.

Biochemical Pathways

Based on its similarity to other amphetamines, it can be inferred that it may affect the dopaminergic and noradrenergic pathways, leading to increased levels of these neurotransmitters in the synaptic cleft .

Pharmacokinetics

Similar compounds in the amphetamine family are known to have a rapid onset of action (20 - 60 minutes), a relatively short elimination half-life (90 minutes), and a duration of action of 2 - 3 hours . These properties may impact the bioavailability of the compound.

Result of Action

Based on its similarity to other amphetamines, it can be inferred that it may lead to increased levels of dopamine and norepinephrine in the synaptic cleft, potentially leading to stimulant effects .

Safety and Hazards

The safety and hazards associated with “(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine” would depend on its specific physical and chemical properties, as well as how it is handled and used. General safety measures for handling amines include using appropriate personal protective equipment and following good laboratory practices .

Análisis Bioquímico

Biochemical Properties

(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme, affecting the levels of monoamines in the body .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the signaling pathways involving neurotransmitters, leading to changes in gene expression and metabolic activities within the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with MAO, for instance, results in the inhibition of the enzyme, which in turn affects the breakdown of monoamines and alters gene expression related to neurotransmitter regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with neurotoxicity and other adverse effects in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s interaction with MAO, for example, affects the metabolic flux and levels of metabolites related to neurotransmitter regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its biochemical activity and interactions with other biomolecules .

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBFMZHXSLJFMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611635 |

Source

|

| Record name | 1-(3-Fluorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820209-02-7 |

Source

|

| Record name | 1-(3-Fluorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)

![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)

![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)